2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane
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Overview
Description
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane is a bicyclic organic compound characterized by its unique structure, which includes a three-membered ring fused with a five-membered ring. This compound contains two benzyl groups attached to nitrogen atoms, making it a significant molecule in various chemical reactions and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexane typically involves the copper-mediated cyclopropanation of 1,3-dialkyl-1,3-dihydroimidazol-2-ones with diazomethane and methyl diazoacetate . This reaction yields 2,4-diazabicyclo[3.1.0]hexan-3-ones, which can be further modified to obtain the desired compound. The reaction conditions often require elevated temperatures and the presence of strong acids or bases to facilitate the cyclopropanation process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Lithium aluminium hydride can reduce the compound to a bicyclic aminal.
Substitution: The compound can undergo substitution reactions, particularly involving the benzyl groups attached to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminium hydride is frequently used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Bicyclic aminals and other reduced forms.
Substitution: Substituted derivatives with different functional groups replacing the benzyl groups.
Scientific Research Applications
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexane involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in cyclization reactions, leading to the formation of different products. For example, acid-induced cleavage of its imidazolidine ring can result in unexpected transformations via an acyclic intermediate, which comprises an azomethine ylide and an iminium moiety . These intermediates can further cyclize to form N,N’-dibenzyl-trans-1,2-cyclopropanediamine or N-benzylpyrrole .
Comparison with Similar Compounds
2,4-Dibenzyl-2,4-diazabicyclo[3.1.0]hexane can be compared with other similar compounds, such as:
1,4-Diazabicyclo[2.2.2]octane (DABCO): A colorless, solid organic compound with similar bicyclic structure but different functional groups.
2,4-Diazabicyclo[3.1.0]hexan-3-ones: Compounds with similar bicyclic systems but different substituents.
The uniqueness of this compound lies in its specific substitution pattern and the presence of benzyl groups, which influence its reactivity and applications .
Properties
CAS No. |
62216-62-0 |
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Molecular Formula |
C18H20N2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
2,4-dibenzyl-2,4-diazabicyclo[3.1.0]hexane |
InChI |
InChI=1S/C18H20N2/c1-3-7-15(8-4-1)12-19-14-20(18-11-17(18)19)13-16-9-5-2-6-10-16/h1-10,17-18H,11-14H2 |
InChI Key |
DZWAJHWOUSIZPI-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C1N(CN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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